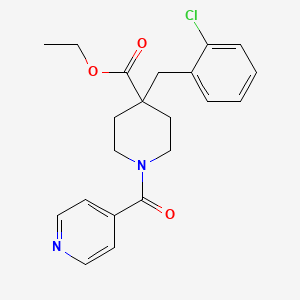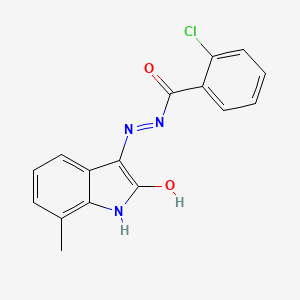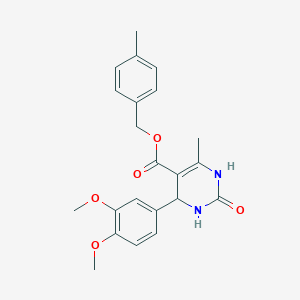![molecular formula C29H26N2O6S B5140626 methyl 2-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B5140626.png)
methyl 2-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MBMB, and it is a member of the sulfonamide family of compounds. MBMB is synthesized through a multistep process that involves the use of various reagents and catalysts. The resulting compound has been shown to exhibit a range of biochemical and physiological effects, making it an attractive candidate for further study.
Mécanisme D'action
The mechanism of action of MBMB is not yet fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. Studies have shown that MBMB inhibits the Akt/mTOR pathway, which is a key signaling pathway that is frequently dysregulated in cancer cells. Additionally, MBMB has been shown to inhibit the expression of various oncogenes, including c-Myc and Bcl-2.
Biochemical and Physiological Effects:
MBMB has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that MBMB exhibits potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, MBMB has been shown to exhibit potent antioxidant activity, which may help to protect against oxidative stress and cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of MBMB is its potent antitumor activity, which makes it an attractive candidate for further study in the field of cancer research. Additionally, MBMB exhibits a range of biochemical and physiological effects, which may make it useful in the treatment of other diseases. However, there are also limitations to the use of MBMB in lab experiments. One of the primary limitations is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions that could be pursued in the study of MBMB. One potential direction is to further investigate its mechanism of action, which may help to identify new targets for cancer therapy. Additionally, further studies could be conducted to explore the potential use of MBMB in the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders. Finally, the synthesis of new derivatives of MBMB could be explored, which may lead to the development of more potent and selective compounds.
Méthodes De Synthèse
The synthesis of MBMB involves a multistep process that begins with the reaction of 4-methoxybenzoyl chloride with benzylamine. This reaction produces the intermediate product, 4-methoxybenzoylbenzylamine, which is then reacted with p-toluenesulfonyl chloride to form the sulfonamide derivative. The resulting product is then reacted with 2-aminobenzoic acid to produce the final product, methyl 2-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]benzoate.
Applications De Recherche Scientifique
MBMB has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is in the field of cancer research. Studies have shown that MBMB exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, MBMB has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
IUPAC Name |
methyl 2-[[2-[benzyl-(4-methoxyphenyl)sulfonylamino]benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O6S/c1-36-22-16-18-23(19-17-22)38(34,35)31(20-21-10-4-3-5-11-21)27-15-9-7-13-25(27)28(32)30-26-14-8-6-12-24(26)29(33)37-2/h3-19H,20H2,1-2H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEJRFZOZVRXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=CC=CC=C4C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5140547.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide](/img/structure/B5140555.png)
![10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B5140557.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetamide](/img/structure/B5140560.png)

![2-(4-chlorophenyl)-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5140571.png)


![4-(4-ethylphenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B5140609.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5140616.png)

![4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5140625.png)
![1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride](/img/structure/B5140634.png)
![1-[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5140640.png)